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5-Amino-2-oxopent-4-enoic acid

Microbial metabolism Pyridine degradation Strain-specific biomarker

5-Amino-2-oxopent-4-enoic acid (CAS 146581-09-1) is a C5 α,β-unsaturated keto amino acid with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol. The compound is formally a derivative of 2-oxopent-4-enoic acid bearing an amino substituent at the C5 position, placing it at the intersection of short-chain keto acids and δ-amino acid chemical space.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 146581-09-1
Cat. No. B12547259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-oxopent-4-enoic acid
CAS146581-09-1
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC(C=CN)C(=O)C(=O)O
InChIInChI=1S/C5H7NO3/c6-3-1-2-4(7)5(8)9/h1,3H,2,6H2,(H,8,9)
InChIKeyXXIWKCUBXDRZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-oxopent-4-enoic Acid (CAS 146581-09-1): Procurement-Relevant Identity, Class, and Physicochemical Profile


5-Amino-2-oxopent-4-enoic acid (CAS 146581-09-1) is a C5 α,β-unsaturated keto amino acid with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol [1]. The compound is formally a derivative of 2-oxopent-4-enoic acid bearing an amino substituent at the C5 position, placing it at the intersection of short-chain keto acids and δ-amino acid chemical space. It has been identified as a specific ring-cleavage product in the microbiological degradation of pyridine by Arthrobacter crystallopoietes [2], and its N-protected form serves as a key synthetic intermediate in a patented photooxidation route to 5-aminolevulinic acid (ALA) [3]. Computed physicochemical properties include an XLogP3-AA of -0.6, a topological polar surface area of 80.4 Ų, and two hydrogen bond donors [1].

Why 5-Amino-2-oxopent-4-enoic Acid Cannot Be Replaced by Generic α,β-Unsaturated Keto Acids or Saturated Amino Analogs


The compound's three reactive centers—the C2 ketone, the C4-C5 olefin, and the terminal primary amine—are electronically conjugated in a manner not present in any single commercially available analog. Saturated 5-amino-2-oxopentanoic acid (CAS 2000-59-1) lacks the α,β-unsaturated enone system required for conjugate addition chemistry and enzyme-mediated hydration [1]. Conversely, 2-oxopent-4-enoic acid (CAS 20406-62-6) lacks the terminal amino nucleophile needed for selective derivatization or chelation. The regioisomeric 5-aminolevulinic acid (5-amino-4-oxopentanoic acid, CAS 106-60-5) places the ketone at C4 rather than C2, fundamentally altering its reactivity and biological partitioning [2][3]. Users requiring a C5 scaffold that simultaneously presents an α-keto acid warhead for enzyme active-site recognition, an α,β-unsaturated system for Michael addition or reduction, and a distal amino handle for conjugation or salt formation cannot obtain equivalent behavior from any single-substituent variant.

5-Amino-2-oxopent-4-enoic Acid: Quantitative Evidence Guide for Comparator-Based Procurement Decisions


Strain-Specific Microbial Ring-Cleavage Product: Arthrobacter vs. Rhodococcus Differentiation

In a direct comparative study of pyridine-degrading soil isolates, Arthrobacter crystallopoietes VKM Ac-1334D and Rhodococcus opacus VKM Ac-1333D produced chemically distinct ring-cleavage end-products. Arthrobacter crystallopoietes generated 5-amino-2-oxopent-4-enoic acid, whereas Rhodococcus opacus generated 4-carbamoylbut-3-enoic acid (3-pentenoic acid monoamide) [1]. This strain-level chemical divergence was confirmed by gas chromatography-mass spectroscopy (GC-MS) analysis of culture supernatants, demonstrating that the amino-substituted enone acid is a specific metabolic signature of the Arthrobacter pathway and is not produced by the Rhodococcus pathway under identical growth conditions on pyridine as the sole carbon source [1][2].

Microbial metabolism Pyridine degradation Strain-specific biomarker Environmental monitoring

Patented Intermediate for 5-Aminolevulinic Acid (ALA) Synthesis via Singlet Oxygen Photooxidation

N-Protected 5-amino-4-oxo-2-pentenoic acid (the protected form of the target compound) is the direct product of singlet oxygen oxidation of N-protected furfurylamine. This intermediate is subsequently hydrogenated and hydrolyzed to yield 5-aminolevulinic acid (ALA) [1][2]. The patent literature explicitly contrasts this route with three alternative ALA synthetic methods: (1) succinic acid monoester cyanidation (requires toxic AgCN or CuCN; hazards and disposal costs), (2) levulinic acid protection/amination/reduction (requires multi-step protection/deprotection cycles), and (3) 2-hydroxypyridine oxidation/reduction/hydrolysis (reported overall yield of only approximately 8-10%) [1]. The furfurylamine photooxidation route avoids toxic cyanide reagents and achieves superior atom economy by using atmospheric molecular oxygen as the terminal oxidant, with the sensitizer recyclable via aqueous-organic phase separation [1].

Chemical synthesis 5-Aminolevulinic acid Photooxidation Pharmaceutical intermediate

Physicochemical Differentiation: Computed logP and Polar Surface Area vs. Saturated and Deaminated Analogs

The computed XLogP3-AA of 5-amino-2-oxopent-4-enoic acid is -0.6, with a topological polar surface area (TPSA) of 80.4 Ų [1]. The saturated analog 5-amino-2-oxopentanoic acid has a computed XLogP3-AA of approximately -1.0 and a comparable TPSA of 80.4 Ų [2]. The deaminated analog 2-oxopent-4-enoic acid has a computed XLogP of approximately 0.2 and a TPSA of 54.4 Ų [3]. While all three compounds remain within the small-molecule polar space, the 5-amino substitution on the enone scaffold shifts logP downward by approximately 0.8 log units relative to the deaminated parent while preserving the conjugated enone electrophilicity, a balance not achievable with either comparator alone.

Physicochemical property logP Polar surface area Drug-likeness Permeability prediction

Enzymatic Substrate Differentiation: L-Amino Acid Oxidase Processing of Allylglycine vs. 5-Amino-2-oxo Analogs

MetaCyc and BRENDA enzyme databases document that L-2-amino-4-pentenoate (allylglycine) is oxidatively deaminated by L-amino acid oxidase (EC 1.4.3.2) to yield 2-oxopent-4-enoate [1]. This two-step enzymatic sequence—oxidative deamination followed by spontaneous or enzyme-catalyzed conversion—has been used preparatively to generate 2-oxopent-4-enoate for biochemical studies [2]. The target compound 5-amino-2-oxopent-4-enoic acid, bearing the amino group at the δ-position rather than the α-position, is not a substrate for canonical L-amino acid oxidase because the enzyme requires the amino group α- to the carboxylate [1]. This positional difference means the compound cannot be generated by the same enzymatic route used for 2-oxopent-4-enoate, nor can allylglycine substitute for it as a precursor in L-AAO-based assays.

Enzyme substrate L-Amino acid oxidase Substrate specificity Oxidative deamination

Procurement-Driven Application Scenarios for 5-Amino-2-oxopent-4-enoic Acid Based on Verified Evidence


Biomarker Standard for Arthrobacter-Specific Pyridine Degradation Pathway Monitoring in Environmental Microbiology

As demonstrated by the strain-specific metabolite evidence [1], 5-amino-2-oxopent-4-enoic acid serves as a definitive chemical marker distinguishing Arthrobacter crystallopoietes-type ring cleavage from Rhodococcus opacus-type cleavage (which produces 4-carbamoylbut-3-enoic acid instead) [2]. Environmental microbiology laboratories monitoring pyridine-contaminated soil or water can use the compound as an authentic reference standard for GC-MS or LC-MS/MS quantification of Arthrobacter-specific biodegradation activity. This enables strain-level resolution of microbial consortium composition without the need for 16S rRNA sequencing, directly informing bioremediation strategy selection.

Key Intermediate for Non-Cyanide 5-Aminolevulinic Acid (ALA) Manufacturing Route Development

The N-protected form of 5-amino-2-oxopent-4-enoic acid is the direct product of the singlet oxygen photooxidation of N-protected furfurylamine, a patented route to ALA that avoids toxic cyanide reagents required in alternative succinate monoester methods [3]. The compound thus enables process chemistry groups to develop or scale ALA manufacturing routes with improved safety profiles and potentially higher overall yields compared to the approximately 8-10% yield reported for 2-hydroxypyridine-based synthesis [3]. Contract manufacturing organizations evaluating ALA production proposals can use this intermediate as a benchmark for route scoping, cost modeling, and regulatory compliance documentation around hazardous reagent elimination.

Physicochemical Probe for Structure-Property Relationship Studies in C5 Keto-Amino Acid Series

The compound's computed XLogP3-AA of -0.6 and TPSA of 80.4 Ų [4] place it in a distinct property space relative to its saturated analog 5-amino-2-oxopentanoic acid (XLogP3-AA ~ -1.0) and its deaminated analog 2-oxopent-4-enoic acid (XLogP ~ 0.2, TPSA 54.4 Ų) [4]. This property triplet makes it valuable for medicinal chemistry groups constructing matched molecular pair analyses around the α,β-unsaturated ketone pharmacophore. Procurement of all three analogs allows systematic deconvolution of the contributions of unsaturation, amino substitution position, and polarity to permeability, solubility, or metabolic stability in a controlled C5 scaffold series.

Negative Control Substrate for L-Amino Acid Oxidase Coupled Enzyme Assays

Because the amino group of 5-amino-2-oxopent-4-enoic acid is at the δ-position rather than the α-position required by L-amino acid oxidase (EC 1.4.3.2) [5], the compound serves as an ideal negative control substrate in coupled enzyme assays designed around the L-AAO/allylglycine system. Biochemical assay developers screening compound libraries for L-amino acid oxidase inhibition or developing biosensor platforms can use this compound to validate assay specificity, distinguishing true α-amino acid substrates from δ-amino acid analogs that should not produce a signal.

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